REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3]Br.[CH2:5]([O:7][P:8]([O:12]CC)[O:9][CH2:10][CH3:11])[CH3:6]>>[Br:1][CH2:2][CH2:3][P:8](=[O:12])([O:9][CH2:10][CH3:11])[O:7][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
34.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The excess of 1,2-dibromoethane was removed by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (2 mmHg, 95-105° C. or 1 mmHg, 75° C.)
|
Name
|
|
Type
|
|
Smiles
|
BrCCP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |